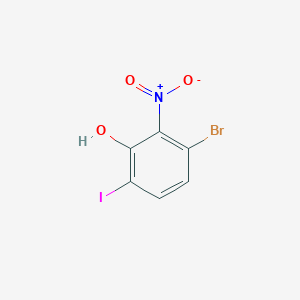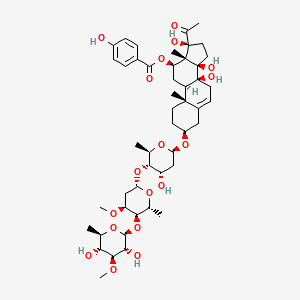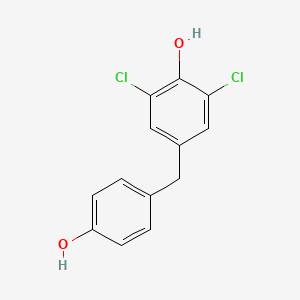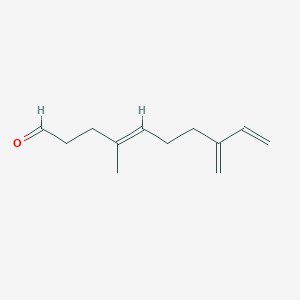
(E)-4-Methyl-8-methylenedeca-4,9-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-Methyl-8-methylene-4,9-decadienal is an organic compound with a unique structure characterized by a conjugated diene system and an aldehyde functional group. This compound is known for its distinctive aroma and is often found in essential oils and natural extracts. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-Methyl-8-methylene-4,9-decadienal typically involves the use of starting materials such as alkenes and aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (4E)-4-Methyl-8-methylene-4,9-decadienal may involve large-scale chemical processes that ensure high yield and purity. Catalytic processes, such as those involving transition metal catalysts, can be employed to enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are used to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-Methyl-8-methylene-4,9-decadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The conjugated diene system allows for electrophilic addition reactions, where reagents like halogens (e.g., bromine) can add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of 4-Methyl-8-methylene-4,9-decadienoic acid.
Reduction: Formation of 4-Methyl-8-methylene-4,9-decadienol.
Substitution: Formation of dibromo derivatives.
Applications De Recherche Scientifique
(4E)-4-Methyl-8-methylene-4,9-decadienal has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry to impart a pleasant aroma to products.
Mécanisme D'action
The mechanism by which (4E)-4-Methyl-8-methylene-4,9-decadienal exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Decenal: Another aldehyde with a similar structure but differing in the position of the double bonds.
(E)-2-Nonenal: A shorter-chain aldehyde with a similar conjugated system.
Uniqueness
(4E)-4-Methyl-8-methylene-4,9-decadienal is unique due to its specific double bond configuration and the presence of a methyl group, which contribute to its distinct aroma and reactivity. This makes it particularly valuable in applications where a specific scent profile is desired.
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(4E)-4-methyl-8-methylidenedeca-4,9-dienal |
InChI |
InChI=1S/C12H18O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10H,1-2,5-7,9H2,3H3/b12-8+ |
Clé InChI |
KXAIVACSXVMJTH-XYOKQWHBSA-N |
SMILES isomérique |
C/C(=C\CCC(=C)C=C)/CCC=O |
SMILES canonique |
CC(=CCCC(=C)C=C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)
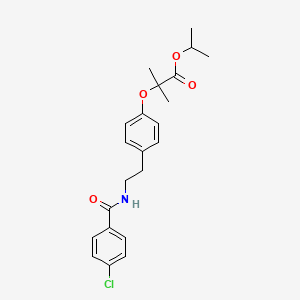
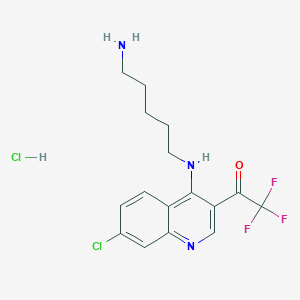

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
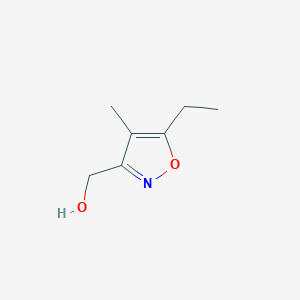
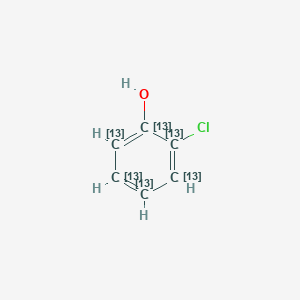
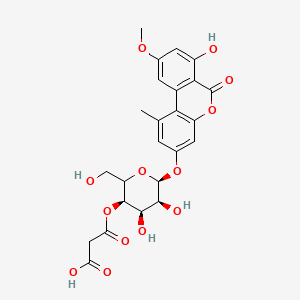

![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
